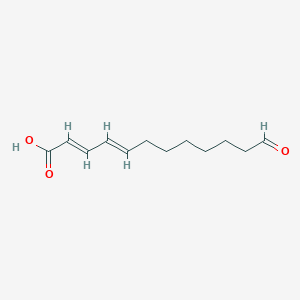

Dodecadienoic acid, 12-oxo-

Description

Overview of Oxylipin Metabolism and its Crucial Roles in Biological Systems

Oxylipins are a diverse family of oxygenated fatty acids that are fundamental signaling molecules in a vast array of biological processes across different kingdoms of life. tandfonline.comrsb.org.uk In both plants and animals, these compounds are synthesized from polyunsaturated fatty acids through pathways initiated by lipoxygenase (LOX) or other dioxygenase enzymes. tandfonline.comtaylorandfrancis.com The resulting products, which include alcohols, aldehydes, ketones, and acids, are involved in a multitude of physiological and pathological responses. tandfonline.comnih.gov

In the plant kingdom, oxylipins are integral to defense mechanisms against pathogens and herbivores, as well as in developmental processes such as flowering and senescence. frontiersin.orgfrontiersin.org The pleasant aroma of freshly cut grass, for instance, is composed of volatile oxylipins that act as a chemical distress signal to neighboring plants. rsb.org.uk In animals, oxylipins, such as prostaglandins (B1171923) and leukotrienes, are well-known mediators of inflammation, immune responses, and tissue repair. rsb.org.ukmdpi.com The functional similarities between plant and animal oxylipins, despite their distinct evolutionary paths, highlight their conserved importance as signaling molecules. mdpi.com

The metabolism of oxylipins is a tightly regulated process, with the specific array of compounds produced—the "oxylipin signature"—varying depending on the organism, tissue, developmental stage, and environmental stimuli. mdpi.com This complexity allows for a nuanced and highly specific regulation of biological pathways.

Dodecadienoic Acid, 12-oxo- as a Key Intermediate in Oxylipin Biosynthesis

Within the intricate network of oxylipin biosynthesis, 12-oxo-dodecadienoic acid emerges as a key intermediate, particularly in plants. It is formed from the hydroperoxides of polyunsaturated fatty acids, such as linoleic and linolenic acids, through the action of the enzyme hydroperoxide lyase (HPL). frontiersin.orgmdpi.com This enzymatic cleavage results in the formation of a C12 oxo-acid and a C6 volatile aldehyde. researchgate.net

Notably, (9Z)-12-oxo-9-dodecenoic acid is a precursor to traumatin (B1237919), a plant wound hormone. core.ac.uk The formation of (9Z)-12-oxo-9-dodecenoic acid is preceded by an unstable enol intermediate, (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid. core.ac.uk This highlights the dynamic nature of the biosynthetic pathway and the transient existence of certain intermediates.

Furthermore, 12-oxo-dodecadienoic acid is a component of the broader jasmonate pathway. nih.gov While the more extensively studied 12-oxo-phytodienoic acid (OPDA), a C18 cyclopentenone, is a direct precursor to jasmonic acid, the formation of C12 oxo-acids like 12-oxo-dodecadienoic acid represents a significant branch of the oxylipin pathway. nih.govfrontiersin.org The balance between the production of these different oxylipins is crucial for orchestrating appropriate physiological responses in plants. upm.es

Historical Perspectives on the Discovery and Initial Characterization of 12-oxo-Dodecadienoic Acid

The understanding of 12-oxo-dodecadienoic acid is intrinsically linked to the broader history of oxylipin research. A pivotal moment in this field was the synthesis and description of 12-oxo-phytodienoic acid (OPDA) by Zimmerman and Feng in 1978. oup.com They recognized the structural similarity of this plant-derived compound to the prostaglandins found in mammals, which spurred further investigation into its physiological roles. oup.com

The foundational work of Vick and Zimmerman in the 1980s was instrumental in elucidating the biosynthetic pathway of jasmonic acid and establishing the role of OPDA as a wound hormone in plants. mdpi.comoup.com Their research characterized the enzymes involved in what is now known as the Vick-Zimmerman pathway. upm.es

Earlier research into plant wound hormones had led to the isolation of "traumatic acid" from bean pods in 1939. researchgate.net Later, in 1979, Zimmerman and Coudron identified traumatin as 12-oxo-trans-10-dodecenoic acid, a compound closely related to the subject of this article. mdpi.com The investigation into these wound-healing substances laid the groundwork for understanding the broader class of oxylipins and the significant role of 12-oxo-dodecadienoic acid within this family.

Chemical Properties of 12-Oxo-Dodecadienoic Acid Isomers

| Property | (9Z)-12-oxo-9-dodecenoic acid | 12-oxo-10-dodecenoic acid |

| Molecular Formula | C₁₂H₂₀O₃ | C₁₂H₂₀O₃ |

| Molecular Weight | 212.3 g/mol | 212.28 g/mol |

| IUPAC Name | (9Z)-12-oxododec-9-enoic acid | 12-oxododec-10-enoic acid |

| InChI Key | KIHXTOVLSZRTHJ-ALCCZGGFSA-N | INMKWUNQKOWGEZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCC=CC=O)CCCC(=O)O | C(CCCCC(=O)O)CCCC=CC=O |

Detailed Research Findings on 12-Oxo-Dodecadienoic Acid

| Research Area | Finding | Organism/System |

| Biosynthesis | Formed from 13-hydroperoxy intermediates of linoleic and linolenic acid via hydroperoxide lyase. | Plants |

| Precursor Role | Acts as a precursor to the plant wound hormone traumatin. | Plants |

| Intermediate Detection | The unstable enol intermediate, (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid, precedes the formation of (9Z)-12-oxo-9-dodecenoic acid. | Guava (Psidium guajava) |

| Metabolite Identification | Identified as a metabolite of both linolenic and linoleic acids. | Soybean |

| Biological Activity | Shows activity against the plant pathogenic oomycete Pythium parasitica. | In vitro assays |

Structure

2D Structure

3D Structure

Properties

CAS No. |

111937-68-9 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(2E,4E)-12-oxododeca-2,4-dienoic acid |

InChI |

InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15)/b6-4+,10-8+ |

InChI Key |

GHEIVIBUNYJAMC-ONNLMXTPSA-N |

Isomeric SMILES |

C(CCCC=O)CC/C=C/C=C/C(=O)O |

Canonical SMILES |

C(CCCC=O)CCC=CC=CC(=O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis Pathways of Dodecadienoic Acid, 12 Oxo

Initiation via Lipoxygenase (LOX) Activity

The biosynthetic cascade is initiated by lipoxygenase, a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs). researchgate.net This initial step is crucial as it introduces a hydroperoxide group onto the fatty acid backbone, setting the stage for subsequent enzymatic modifications.

Substrate Specificity of LOX Enzymes for Polyunsaturated Fatty Acids

Lipoxygenases exhibit a high degree of specificity for their substrates, which are typically polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene moiety. nih.gov Common substrates include linoleic acid and α-linolenic acid. nih.govmdpi.com The specificity of the reaction is a key determinant of the final product, as different LOX enzymes can oxygenate the fatty acid at different positions. nih.govnih.gov For the synthesis of precursors to 12-oxo-dodecadienoic acid, 13-LOXs are particularly important as they specifically introduce an oxygen molecule at the C-13 position of the fatty acid chain. nih.gov

The substrate specificity of various LOX enzymes is a critical factor in the types of hydroperoxides formed. For instance, porcine 12-lipoxygenase has been shown to have the highest affinity for linoleic acid, followed by arachidonic acid, linolenic acid, and docosahexaenoic acid. mdpi.com This specificity is influenced by the three-dimensional structure of the enzyme's active site, which dictates how the fatty acid substrate binds and is oriented for the catalytic reaction. nih.gov

| Enzyme Source | Preferred Substrate(s) | Primary Product(s) |

|---|---|---|

| Soybean (Glycine max) LOX-1 | Linoleic acid, α-Linolenic acid | 13-hydroperoxyoctadecadienoic acid (13-HPODE), 13-hydroperoxyoctadecatrienoic acid (13-HPOT) |

| Porcine 12-LOX | Linoleic acid, Arachidonic acid | Various HODE isomers |

| Rivularia sp. PCC 7116 (Ri-LOX) | Linoleic acid | 13-HPODE |

| Dimorphotheca sinuata | Linoleic acid | 13-L-hydroperoxy-cis-9,trans-11-octadecadienoic acid |

Formation of Hydroperoxide Intermediates (e.g., 13-hydroperoxyoctadecadienoic acid)

The catalytic mechanism of LOX involves the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene group, leading to the formation of a fatty acid radical. researchgate.net This is followed by the insertion of molecular oxygen and subsequent reduction to form a fatty acid hydroperoxide. researchgate.net When linoleic acid is the substrate for a 13-LOX, the primary product is 13(S)-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE). nih.govmdpi.com Similarly, with linolenic acid, the product is 13(S)-hydroperoxy-(Z,E,Z)-9,11,15-octadecatrienoic acid (13-HPOT). mdpi.com

The formation of these hydroperoxides is a critical intermediate step. For example, soybean lipoxygenase-1 can be used to produce 13-HPODE from linoleic acid. nih.govnih.gov The reaction conditions, such as pH, can influence the product specificity. For instance, lipoxygenase from Dimorphotheca sinuata predominantly forms the 13-hydroperoxide from linoleic acid at pH 6.9. researchgate.net

Hydroperoxide Lyase (HPL) Mediated Cleavage

Following the formation of the hydroperoxide, the next step is catalyzed by hydroperoxide lyase (HPL). researchgate.net This enzyme is responsible for the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group, leading to the formation of an aldehyde and an ω-oxoacid. nih.govresearchgate.net

Role of 13-HPL in the Production of 12-oxo-Dodecadienoic Acid (e.g., from linolenic acid)

13-hydroperoxide lyases (13-HPLs) specifically act on 13-hydroperoxides of fatty acids. nih.gov When 13-HPODE (derived from linoleic acid) is the substrate, 13-HPL catalyzes its cleavage into hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. researchgate.netnih.gov If the substrate is 13-HPOT (derived from linolenic acid), the products are (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. mdpi.comresearchgate.net This latter product can then isomerize to form 12-oxo-(E)-10-dodecenoic acid. researchgate.net In some plant systems, such as Nicotiana attenuata, the hydroperoxide lyase pathway is a key response to stress, producing C6 aldehydes and 12-oxo-(9Z)-dodecenoic acid, also known as (9Z)-traumatin. nih.gov

| Substrate | Enzyme | Products |

|---|---|---|

| 13-hydroperoxyoctadecadienoic acid (13-HPODE) | 13-Hydroperoxide Lyase (13-HPL) | Hexanal, 12-oxo-9(Z)-dodecenoic acid |

| 13-hydroperoxyoctadecatrienoic acid (13-HPOT) | 13-Hydroperoxide Lyase (13-HPL) | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid |

Enzymatic Mechanism of HPL Action and Enol Intermediate Formation

Hydroperoxide lyases belong to the cytochrome P450 family, specifically the CYP74 clan. nih.govwikipedia.org The enzymatic mechanism involves the isomerization of the fatty acid hydroperoxide into a short-lived hemiacetal. wikipedia.orgnih.gov This hemiacetal then spontaneously decomposes into an aldehyde and an unstable enol form of the ω-oxoacid. nih.gov For example, when 13-HPOT is the substrate, the hemiacetal dissociates into (3Z)-hexenal and the enol form of (9Z)-12-oxo-9-dodecenoic acid. nih.gov This enol intermediate subsequently tautomerizes to the more stable keto form, yielding 12-oxo-dodecadienoic acid.

Organismal Diversity in Biosynthetic Routes

The lipoxygenase pathway for the production of oxylipins, including 12-oxo-dodecadienoic acid, is widespread in the biological world, particularly in higher plants. nih.gov Enzymes for this pathway have been identified and characterized from a variety of plant sources, including soybean (Glycine max), papaya (Carica papaya), barley (Hordeum vulgare), and guava (Psidium guajava). researchgate.netmdpi.comnih.gov

While the core pathway involving LOX and HPL is conserved, the specific enzymes and their properties can vary between organisms. For example, a 13-LOX from the cyanobacterium Rivularia sp. PCC 7116 has been identified and utilized for its high activity towards linoleic acid. nih.gov In the plant Nicotiana attenuata, the biosynthesis of C12 derivatives of the HPL pathway is further complicated by product recycling through a second lipoxygenase, NaLOX2. nih.gov This highlights the metabolic complexity and diversity of these pathways in different organisms.

In addition to plants, LOX enzymes are also found in animals and fungi, although their roles and the subsequent metabolic pathways may differ. nih.gov The diversity of these biosynthetic routes across different organisms presents a rich source of enzymes with potentially novel properties for biotechnological applications.

Pathways in Higher Plants (e.g., Arabidopsis thaliana)

In higher plants such as Arabidopsis thaliana, the biosynthesis of 12-oxo-phytodienoic acid (OPDA) is a well-documented process that primarily occurs in the chloroplasts. This pathway, often referred to as the octadecanoid pathway, utilizes α-linolenic acid (a C18 polyunsaturated fatty acid) as its initial substrate.

The synthesis is initiated by the liberation of α-linolenic acid from chloroplast membranes. The first key enzymatic step is the introduction of molecular oxygen into α-linolenic acid, a reaction catalyzed by 13-lipoxygenase (13-LOX) . This results in the formation of 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

Subsequently, the 13-HPOT is rapidly converted into an unstable allene (B1206475) oxide by the enzyme allene oxide synthase (AOS) . This highly reactive intermediate is then acted upon by allene oxide cyclase (AOC) , which catalyzes a cyclization reaction to form the stereospecific product, cis-(+)-12-oxophytodienoic acid (OPDA).

The key enzymes involved in this pathway are often found to be in close proximity within the chloroplast, suggesting a tightly regulated and efficient metabolic channeling of the intermediates. This proximity is crucial due to the instability of the allene oxide intermediate.

**Table 1: Key Enzymes in the Biosynthesis of 12-oxo-phytodienoic acid in *Arabidopsis thaliana***

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid | 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | Chloroplast |

| Allene Oxide Synthase | AOS | 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | Allene Oxide | Chloroplast |

| Allene Oxide Cyclase | AOC | Allene Oxide | cis-(+)-12-oxophytodienoic acid (OPDA) | Chloroplast |

Biological Functions and Signaling Roles of Dodecadienoic Acid, 12 Oxo

Participation in Plant Defense Mechanisms

OPDA signaling is a key component of the plant's defense against living threats such as microbial pathogens and herbivorous insects. nih.govmdpi.com The compound is involved in activating defense responses to necrotrophic fungal infections and insect attacks. frontiersin.org Studies on Arabidopsis mutants unable to convert OPDA to JA have highlighted OPDA's distinct role in activating defense mechanisms. nih.gov In response to herbivory, such as from the brown planthopper, plants upregulate the JA signaling pathway, of which OPDA is a precursor, with resistant varieties showing a stronger response. mdpi.com Furthermore, the application of OPDA has been shown to induce the biosynthesis of defense-related compounds like alkaloids in cell cultures. caymanchem.com

OPDA also plays a crucial role in a plant's response to non-living stressors, including wounding and other environmental challenges like drought and UV damage. nih.govfrontiersin.org Wounding, in particular, triggers the accumulation of OPDA, which then acts as a signaling molecule to induce the expression of a specific set of genes involved in the wound response. nih.gov This response is independent of the canonical JA signaling pathway. nih.gov In the case of drought stress, elevated levels of OPDA can lead to stomatal closure, a key mechanism for water conservation. mdpi.com This suggests that under certain conditions, the conversion of OPDA to JA is impeded, allowing OPDA to accumulate and trigger specific drought-responsive pathways. mdpi.com

Involvement in Cellular Signaling Networks

OPDA functions as a critical signaling molecule within complex cellular networks, influencing various physiological processes beyond direct defense. nih.govnih.gov

OPDA can trigger its own signaling pathways, regulating a unique subset of genes that are not responsive to JA. nih.govnih.gov This indicates the existence of an OPDA-specific signaling pathway that is independent of the well-established JA signaling cascade. nih.govnih.gov This independent signaling role allows for a more nuanced and fine-tuned regulation of gene expression in response to different stimuli. nih.gov For instance, OPDA has been shown to regulate the expression of genes encoding signaling components and transcription factors. nih.gov

OPDA itself is classified as a reactive carbonyl species (RCS) due to its α,β-unsaturated carbonyl structure. frontiersin.orgnih.gov RCS are known to be important signaling molecules that can mediate cellular responses to oxidative stress by modifying proteins. frontiersin.orgmdpi.com The formation of OPDA and other RCS is a part of the broader oxylipin pathway, which is activated in response to stresses like wounding and infection. mdpi.com As an RCS, OPDA can participate in Michael addition reactions, which allows it to interact with and modify other molecules, contributing to its signaling function. mdpi.com This chemical reactivity is a key aspect of its ability to transduce stress signals within the cell. frontiersin.orgmdpi.com

OPDA signaling is intricately linked with the regulation of cellular redox homeostasis, which is the balance between reactive oxygen species (ROS) production and scavenging. nih.govnih.gov OPDA can influence the cellular redox state, which in turn can modulate the expression of OPDA-responsive genes. nih.gov A key mechanism in this process involves the protein cyclophilin 20-3 (CYP20-3). nih.gov OPDA binding to CYP20-3 triggers the formation of a cysteine synthase complex in chloroplasts, leading to an increase in thiol metabolites like glutathione. nih.gov This enhances the cell's reduction potential and coordinates the expression of genes involved in stress adaptation. frontiersin.orgnih.gov Furthermore, there is evidence of a feedback loop where OPDA can stabilize enzymes that produce ROS, thereby amplifying defense signals. mdpi.com

Interactive Data Tables

Table 1: Research Findings on the Role of Dodecadienoic Acid, 12-oxo- in Plant Stress Responses

| Stressor Type | Specific Stressor | Plant Species/System | Key Finding | Reference(s) |

| Biotic | Microbial Pathogens (Necrotrophic fungi) | Arabidopsis thaliana | OPDA signaling activates and fine-tunes defense responses. | nih.gov |

| Biotic | Herbivory (Insect attack) | Rice (Oryza sativa) | The JA pathway, with OPDA as a precursor, is upregulated in response to brown planthopper infestation. | mdpi.com |

| Abiotic | Wounding | Arabidopsis thaliana | OPDA functions as a signaling molecule in the wounding response, inducing a specific set of genes. | nih.gov |

| Abiotic | Drought | Arabidopsis thaliana | Elevated OPDA levels are associated with decreased stomatal aperture and enhanced drought tolerance. | mdpi.com |

| Abiotic | UV Damage | General Plant Response | OPDA signaling activates defense responses to UV damage. | frontiersin.org |

Modulation of Gene Expression and Transcriptional Regulatory Networks

Dodecadienoic acid, 12-oxo-, a member of the oxylipin family, participates in the complex signaling networks that govern plant responses to stress. While much of the detailed research has focused on its C18 analog, 12-oxo-phytodienoic acid (OPDA), studies indicate that these cyclopentenone compounds can trigger distinct gene expression profiles. In Arabidopsis thaliana, 12-oxo-dodecadienoic acid is known to be formed from linolenic acid via enzymatic processes involving lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.com

Research on OPDA provides a framework for understanding the potential regulatory roles of 12-oxo-dodecadienoic acid. Microarray analyses in Arabidopsis have revealed that OPDA treatment induces a specific set of genes that are not responsive to jasmonic acid (JA) or its methyl ester, methyl jasmonate (MeJA). nih.govnih.gov These OPDA-specific response genes (ORGs) are functionally diverse, encoding signaling components, transcription factors, and proteins related to stress responses. nih.govnih.gov This suggests that oxylipins like 12-oxo-dodecadienoic acid are not merely precursors to other hormones but are active signaling molecules in their own right, capable of initiating specific transcriptional programs. nih.govpnas.orgfrontiersin.org

The transcriptional regulatory network activated by these oxylipins is intricate and interconnected with other hormonal pathways. frontiersin.orgnih.gov For instance, OPDA signaling is largely independent of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1). nih.govnih.gov Instead, it influences cellular redox homeostasis by interacting with proteins like cyclophilin 20-3 (CYP20-3), which in turn regulates metabolic pathways such as cysteine biosynthesis. pnas.org This modulation of cellular redox state is a key part of the plant's stress acclimation strategy. pnas.orgnih.gov Given the structural similarity, 12-oxo-dodecadienoic acid may engage similar transcriptional factors and co-regulators to fine-tune gene expression in response to environmental cues.

Table 1: Selected OPDA-Responsive Genes and Their Functions

| Gene Category | Example Genes | Function | Citation |

| Signaling Components | CYP20-3 | Binds OPDA, regulates cellular redox homeostasis | pnas.org |

| ZAT10/ERF5 | Transcription factors involved in stress signaling | biorxiv.org | |

| Transcription Factors | Various | Regulation of downstream stress-response genes | nih.govnih.gov |

| Stress Response | GST25, GRX480 | Detoxification, redox regulation | nih.gov |

| Wound-induced genes | Defense against physical damage | nih.govnih.gov |

Functional Implications in Inter-organismal Interactions (e.g., Anti-feeding Activity)

The signaling roles of oxylipins like 12-oxo-dodecadienoic acid are critical in mediating interactions between plants and other organisms, particularly herbivores. These compounds act as defense elicitors, triggering physiological changes in the plant that deter feeding. frontiersin.orgtaylorfrancis.com

Studies in maize (Zea mays) have demonstrated that OPDA plays a significant role in defense against the corn leaf aphid (Rhopalosiphum maidis). unl.edunih.gov Exogenous application of OPDA to maize plants deficient in jasmonic acid synthesis led to enhanced resistance against aphids. unl.edu This resistance is linked to the induction of defense mechanisms such as callose deposition in the sieve elements, which can block the phloem and impede aphid feeding. unl.edunih.gov This suggests that OPDA-mediated signaling can bolster plant defenses independently of the canonical JA pathway. unl.edu

Interestingly, the interaction is not one-sided. Detailed analysis of aphid feeding behavior using the Electrical Penetration Graph (EPG) technique revealed that while OPDA enhances plant defenses, it also results in prolonged salivation by the aphids. unl.edunih.gov This behavior is interpreted as an attempt by the insect to suppress or counteract the plant's defense responses, such as unplugging the OPDA-induced sieve element occlusions with its saliva. nih.gov This dynamic interplay highlights the role of oxylipins as key signaling molecules in the co-evolutionary arms race between plants and herbivores. Although direct evidence for 12-oxo-dodecadienoic acid's anti-feeding activity is less documented, its structural similarity to OPDA suggests it could participate in similar defense-related signaling cascades. researchgate.net

Table 2: Effects of OPDA on Maize-Aphid Interactions

| Observation | Implication | Citation |

| OPDA application increases callose deposition in phloem. | Enhanced physical barrier against aphid feeding. | unl.edunih.gov |

| OPDA enhances expression of ethylene-related genes. | Activation of a complementary defense signaling pathway. | unl.edu |

| Aphid numbers are lower on OPDA-treated plants. | OPDA contributes to overall plant resistance (antibiosis/antixenosis). | unl.edu |

| Aphids exhibit prolonged salivation on OPDA-treated plants. | Aphids attempt to suppress or overcome plant defenses. | nih.gov |

Metabolic Fates and Downstream Enzymatic Transformations of Dodecadienoic Acid, 12 Oxo

Conversion into Related Oxo-Acids and Aldehydes

The initial formation of 12-oxo-9(Z)-dodecenoic acid occurs through the action of hydroperoxide lyase (HPL) on 13-hydroperoxy intermediates derived from polyunsaturated fatty acids like linoleic and α-linolenic acid. caymanchem.com This enzymatic cleavage is a key step in the oxylipin pathway, which is activated in response to stimuli such as wounding or pathogen attack in plants. mdpi.comresearchgate.net

A notable conversion is the transformation of 12-oxo-9(Z)-dodecenoic acid into dodecanedioic acid (DDA). This process can be achieved through a multi-enzymatic cascade. For instance, a one-pot biosynthesis system has been developed that utilizes a sequence of enzymes, including lipoxygenase and hydroperoxide lyase, to produce 12-oxo-9(Z)-dodecenoic acid, which then serves as a precursor for DDA. researchgate.netnih.gov The final step in this cascade, the reduction of the double bond in the precursor to yield DDA, can be accomplished by an endogenous double bond reductase found in organisms like E. coli. nih.gov

Furthermore, the aldehyde group of 12-oxo-dodecadienoic acid can undergo oxidation. This can be facilitated by an aldehyde dehydrogenase (ALDH), converting the terminal aldehyde into a carboxylic acid, a crucial step towards the synthesis of dicarboxylic acids like DDA. nih.gov

The following table summarizes the key enzymatic conversions of 12-oxo-dodecadienoic acid into related oxo-acids and aldehydes.

| Starting Compound | Enzyme(s) | Product(s) | Organism/System |

| 13-Hydroperoxy-octadecadienoic acid | Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid, Hexanal (B45976) | Plants (e.g., Carica papaya) |

| 12-oxo-9(Z)-dodecenoic acid | Aldehyde Dehydrogenase (ALDH), Double Bond Reductase | Dodecanedioic acid (DDA) | E. coli (engineered) |

| Linoleic acid | Lipase (B570770), Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | Multi-enzyme cascade (e.g., from P. fluorescens, Glycine max, Carica papaya) |

Further Enzymatic Derivatization and Conjugation Reactions

Beyond its conversion to other acids and aldehydes, 12-oxo-dodecadienoic acid and its derivatives can undergo further enzymatic modifications, including conjugation reactions. These processes expand the diversity of oxylipin signaling molecules.

One significant derivatization is the synthesis of 12-amino-9(Z)-dodecenoic acid. This has been achieved by constructing a three-enzyme cascade that couples a transaminase (TA) to the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway. nih.gov

In humans, a related compound, 12-oxododecanoic acid (12-ODDA), has been studied in the context of glutathione-dependent formaldehyde (B43269) dehydrogenase. While not a direct conjugation of 12-oxo-dodecadienoic acid itself, this research highlights the potential for oxo-fatty acids to interact with cellular detoxification pathways. nih.gov The study indicated that 12-ODDA exhibited substrate inhibition, suggesting the formation of an abortive complex with the enzyme and NAD+. nih.gov This interaction points to the broader reactivity of such oxo-acids within biological systems.

The table below outlines examples of further enzymatic derivatization and conjugation reactions.

| Substrate | Enzyme(s) | Product | Significance |

| 12-oxo-9(Z)-dodecenoic acid | Transaminase (TA) (in a cascade with LOX and HPL) | 12-amino-9(Z)-dodecenoic acid | Synthesis of amino fatty acids |

| 12-oxododecanoic acid (12-ODDA) | Glutathione-dependent formaldehyde dehydrogenase | Abortive E.NAD+.12-ODDA complex | Interaction with detoxification enzymes |

Isomerization and Tautomerization Processes of Derivatives

The derivatives of 12-oxo-dodecadienoic acid are subject to isomerization and tautomerization, which can alter their chemical properties and biological activities.

A key process is the spontaneous isomerization of the double bond in 12-oxo-9(Z)-dodecenoic acid. The 9(Z)-double bond can shift to the 10(E) position, forming 12-oxo-10(E)-dodecenoic acid, also known as traumatin (B1237919). nih.govcore.ac.uk This isomerization is thermodynamically favorable as it results in a conjugated oxo-ene system. nih.gov This conversion can occur via keto-enol tautomerism. researchgate.net

The formation of 12-oxo-9(Z)-dodecenoic acid by hydroperoxide lyase is now understood to proceed through an unstable enol intermediate, (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid. core.ac.uknih.gov This enol rapidly tautomerizes to the more stable keto form. core.ac.uknih.gov Research has shown that this enol intermediate can be trapped and identified through rapid extraction and derivatization techniques. nih.gov The true enzymatic product of HPL is proposed to be a short-lived hemiacetal, which then spontaneously dissociates into an aldehyde and the enol form of the oxo-acid. nih.govrhea-db.org

The following table details the isomerization and tautomerization processes involving derivatives of 12-oxo-dodecadienoic acid.

| Starting Compound | Process | Product(s) | Intermediate(s) |

| 12-oxo-9(Z)-dodecenoic acid | Isomerization | 12-oxo-10(E)-dodecenoic acid (Traumatin) | Keto-enol tautomers |

| (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid (enol form) | Tautomerization | 12-oxo-9(Z)-dodecenoic acid | - |

| 13-Hydroperoxy-octadecatrienoic acid (via HPL) | Enzymatic reaction and spontaneous decay | 12-oxo-9(Z)-dodecenoic acid, (3Z)-hexenal | Hemiacetal, (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid (enol) |

Advanced Methodologies for Research on Dodecadienoic Acid, 12 Oxo

Analytical Chemistry Techniques for Identification and Quantification

Accurate detection and measurement of Dodecadienoic acid, 12-oxo- in complex biological matrices require highly sensitive and specific analytical methods. Techniques combining chromatography for separation and mass spectrometry for detection are the cornerstones of modern analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of Dodecadienoic acid, 12-oxo- and related compounds. nih.govcleancontrolling.com Due to the low volatility of the acid, a derivatization step, typically methylation (e.g., with diazomethane) or silylation (e.g., with trimethylsilylating agents), is necessary before analysis. core.ac.uknih.gov This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

For structural elucidation, the mass spectrometer fragments the derivatized molecule in a reproducible pattern. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification by comparing it to spectral libraries or to the fragmentation patterns of authentic standards. core.ac.uknih.gov For instance, analysis of the trimethylsilyl (B98337) (TMS) ether/ester derivative of the related compound (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid, an enol precursor, provides characteristic fragments that confirm its structure. core.ac.uk

Quantitative analysis is often performed using GC-MS in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. For semi-quantitative analysis, the signal intensity of the unknown substance is compared with that of a standard. cleancontrolling.com More accurate quantification is achieved through the use of an internal standard, such as a deuterated analogue of the analyte, which is added to the sample at the beginning of the extraction procedure to account for sample loss and variations in derivatization efficiency and instrument response. lipidmaps.org A multiplex GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the highly sensitive and accurate quantification of several acidic phytohormones, including 12-oxo-phytodienoic acid (a closely related C18 analogue), from small amounts of plant tissue. nih.gov

Table 1: GC-MS Analysis Parameters for Phytohormone Profiling

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Derivatization | Methylation | nih.gov |

| Application | Multiplex analysis of acidic phytohormones including 12-oxo-phytodienoic acid | nih.gov |

| Sample Size | 20 to 200 mg of fresh weight plant tissue | nih.gov |

| Throughput | Up to 60 samples per day | nih.gov |

| Benefit | High sensitivity and accuracy for complex sample matrices | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for analyzing Dodecadienoic acid, 12-oxo- and other oxylipins in complex biological fluids and tissues. lipidmaps.orgcreative-proteomics.com It offers several advantages over GC-MS, most notably the elimination of the need for chemical derivatization, which simplifies sample preparation and avoids potential artifacts. nih.gov

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC), often using a reversed-phase column. The separated components then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). The system is usually operated in the multiple reaction monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and sensitivity, allowing for the detection of analytes at very low concentrations (sub-picomolar levels) in complex matrices like plasma or plant extracts. lipidmaps.orgcreative-proteomics.com

This technique can distinguish and quantify isomers, such as 9-HODE and 13-HODE, which may have similar retention times and precursor ions, by using their specific product ions. lipidmaps.org The development of LC-MS/MS methods has been crucial for profiling a wide range of oxidized fatty acids simultaneously, providing valuable insights into lipid signaling pathways. lipidmaps.orgcreative-proteomics.com

Table 2: LC-MS/MS Performance for Oxylipin Quantification

| Performance Metric | Typical Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | As low as 0.01 pg/mL for some mediators | creative-proteomics.com |

| Limit of Quantitation (LOQ) | Lowest concentration with a signal-to-noise ratio >10 | lipidmaps.orgnih.gov |

| Precision (CV%) | Typically in the 3–5% range | lipidmaps.org |

| Accuracy (% Bias) | Substantially less than 10% | lipidmaps.org |

| Ionization Mode | Electrospray Ionization (ESI) | core.ac.uk |

Spectroscopic Characterization Techniques (e.g., NMR, UV) for Definitive Structure Confirmation

While mass spectrometry provides critical information on molecular weight and fragmentation, definitive structural confirmation of Dodecadienoic acid, 12-oxo- and its isomers requires spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. researchgate.net Techniques like COSY (Correlation Spectroscopy) can establish connectivity between protons, helping to piece together the molecule's structure. nih.gov For example, ¹H-NMR has been used to identify the structure of (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid, confirming the configuration of the double bonds through analysis of coupling constants (J-values). core.ac.ukresearchgate.net

Ultraviolet (UV) spectroscopy is used to identify the presence of chromophores, such as conjugated double bond systems, within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. For example, the enol form of Dodecadienoic acid, 12-oxo-, which contains a conjugated diene system, exhibits a characteristic UV absorbance maximum around 237 nm. core.ac.uk This technique was instrumental in identifying divinyl ether derivatives formed from related fatty acid hydroperoxides, which show a specific λmax at 250 nm. researchgate.net

Table 3: Spectroscopic Data for Dodecadienoic Acid, 12-oxo- and Related Compounds

| Technique | Analyte/Feature | Characteristic Data | Reference |

|---|---|---|---|

| UV Spectroscopy | Conjugated diene system | λmax ≈ 237-250 nm | core.ac.ukresearchgate.net |

| ¹H NMR | Olefinic protons | Chemical shifts and coupling constants (J-values) define double bond geometry | core.ac.ukresearchgate.net |

| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms | researchgate.net |

Enantiomeric Analysis in Biological Samples

Dodecadienoic acid, 12-oxo- and its parent compounds can exist as different stereoisomers (enantiomers), which may possess distinct biological activities. Therefore, the ability to separate and quantify these enantiomers is crucial. This is typically achieved using chiral chromatography.

A specific analytical technique has been developed for the direct analysis of enantiomers of the related compound 12-oxo-phytodienoic acid (OPDA) in plant tissues using capillary gas chromatography-mass spectrometry (GC-MS). nih.gov The method employs a stationary phase containing cyclodextrins (beta- or gamma-cyclodextrin), which act as chiral selectors. nih.gov The enantiomers of the methylated OPDA form transient diastereomeric complexes with the cyclodextrin, allowing for their separation on the GC column. This technique enabled the determination that the endogenous cis-12-oxo-PDA found in analyzed plant species is the (+)-enantiomer. nih.gov Similarly, chiral High-Performance Liquid Chromatography (HPLC) has been used to separate cis- and trans-isomers of synthesized OPDA. researchgate.net

Biochemical Assays for Enzyme Activity and Pathway Elucidation

Understanding the biosynthesis and metabolism of Dodecadienoic acid, 12-oxo- involves studying the enzymes responsible for its formation and conversion. amsbio.comsigmaaldrich.com Biochemical assays are fundamental for characterizing these enzymes and elucidating the metabolic pathways.

Key enzymes in the pathway include hydroperoxide lyase (HPL), which cleaves fatty acid hydroperoxides to form the ω-oxoacid, and 12-oxo-phytodienoic acid reductase (OPR), which reduces a double bond in the cyclopentenone ring of the C18 analogue, OPDA. caymanchem.commdpi.com

Enzyme activity assays are designed to measure the rate of the reaction catalyzed by a specific enzyme. This often involves incubating the enzyme with its substrate and measuring the formation of the product or the depletion of the substrate over time. For example, the activity of OPR from corn has been characterized by measuring its kinetic parameters. The enzyme showed a Km of 190 micromolar for its substrate, 12-oxo-phytodienoic acid, and a preference for NADPH as a reductant (Km = 13 micromolar) over NADH. nih.gov The optimal pH for this enzyme was found to be in the range of 6.8 to 9.0. nih.gov Coupled photometric enzyme assays have also been used to demonstrate the activity of transaminases towards 12-oxo-9(Z)-dodecenoic acid. researchgate.net Such studies are critical for understanding the regulation of the biosynthetic pathway. nih.govresearchgate.net

Genetic and Molecular Approaches for Functional Studies (e.g., Mutants, Gene Expression Analysis)

To understand the physiological function of Dodecadienoic acid, 12-oxo-, and its related compounds, researchers employ genetic and molecular biology techniques. These approaches allow for the investigation of the compound's role in signaling and gene regulation.

Gene Expression Analysis: Microarray analysis and RNA blot analysis are used to identify genes whose expression is altered in response to treatment with the compound. Studies in Arabidopsis thaliana compared the gene expression profiles after treatment with jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA). nih.govnih.gov While many genes responded to both compounds, a specific set of genes, termed OPDA-specific response genes (ORGs), were identified that responded only to OPDA. nih.govnih.gov These ORGs primarily encode signaling components, transcription factors, and stress-related proteins, suggesting OPDA has a distinct signaling role independent of JA. nih.gov

Analysis of Mutants: The use of plant mutants deficient in the biosynthesis or signaling of oxylipins is a powerful tool. By analyzing these mutants, researchers can determine the function of specific genes and the role of the compounds they produce. For example, analysis of mutants deficient in JA biosynthesis revealed that OPDA functions as a signaling molecule in the plant's wounding response, and that this signaling pathway is independent of the known JA receptor, CORONATINE INSENSITIVE 1 (COI1). nih.govnih.gov

In maize (Zea mays), genomic and expression analyses have identified a family of eight 12-oxo-phytodienoic acid reductase (OPR) genes. nih.gov RNA blot analysis showed that these genes are differentially regulated by stress hormones, wounding, and pathogen infection, suggesting that different family members have distinct biological functions in defense responses. nih.gov For instance, ZmOPR1 and ZmOPR2 are induced by pathogens, whereas ZmOPR7 and ZmOPR8 are induced by wounding, indicating specific roles in different stress response pathways. nih.gov

Table 4: Genes and Mutants in Dodecadienoic Acid, 12-oxo- Research

| Organism | Gene/Mutant | Research Approach | Key Finding | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Wild-type | Microarray analysis | Identification of OPDA-specific response genes (ORGs) | nih.govnih.gov |

| Arabidopsis thaliana | JA biosynthesis mutants | Genetic analysis | OPDA functions in wound signaling, independent of the COI1 receptor | nih.govnih.gov |

| Zea mays | ZmOPR gene family | Genomic and RNA blot analysis | Differential expression of OPR genes in response to various stresses | nih.gov |

In Vitro and Whole-Cell System Approaches for Pathway Reconstruction

The biosynthesis of 12-oxo-dodecadienoic acid, a valuable bifunctional precursor for bio-based polymers, is a key step in the plant oxylipin pathway. researchgate.net Replicating and optimizing this pathway outside of its native plant environment through in vitro and whole-cell system approaches has become a significant area of research. These methodologies allow for controlled production, pathway elucidation, and enzyme characterization without the complexities of plant systems.

In vitro approaches involve the use of isolated and purified enzymes in a cell-free environment to reconstruct a specific metabolic pathway. This allows for the detailed study of individual enzyme kinetics and the optimization of reaction conditions for each step. A common strategy for producing 12-oxo-9(Z)-dodecenoic acid involves a two-step enzymatic cascade. researchgate.netnih.gov The first step utilizes a lipoxygenase (LOX) to convert polyunsaturated fatty acids like linoleic acid into a hydroperoxide intermediate, 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). researchgate.netresearchgate.net The second step employs a hydroperoxide lyase (HPL), which cleaves the 13S-HPODE to yield 12-oxo-9(Z)-dodecenoic acid and a C6-aldehyde, such as hexanal (B45976). researchgate.netresearchgate.net

Researchers have successfully expressed and purified key enzymes, such as HPL from Carica papaya (papaya) and lipoxygenase from Glycine max (soybean), in host organisms like Escherichia coli for use in these in vitro cascades. researchgate.netresearchgate.net For instance, cloning and functional expression of papaya HPL in E. coli was a key achievement. researchgate.net Initial low catalytic activity was significantly improved by deleting the hydrophobic N-terminal sequence and optimizing the solubilization buffer and expression media, increasing enzyme activity from 10 U/l to 2700 U/l. researchgate.net This enhanced enzyme, when used in a one-pot cascade with soybean lipoxygenase (LOX-1), demonstrated high efficiency, converting 1 mM of 13S-HPODE with a 90% yield in just 10 seconds. researchgate.net

Table 1: In Vitro Enzymatic Cascade for 12-oxo-9(Z)-dodecenoic Acid Synthesis

| Enzyme System | Substrate | Key Enzymes | Product | Conversion/Yield | Source |

|---|---|---|---|---|---|

| One-Pot Cascade | Linoleic Acid | Glycine max lipoxygenase (LOX-1), N-terminally truncated Carica papaya hydroperoxide lyase (HPLCP-N) | 12-oxo-9(Z)-dodecenoic acid | 62% conversion | researchgate.net |

Whole-cell systems offer an alternative approach, where the entire enzymatic pathway is engineered into a single microbial host, such as E. coli. nih.govnih.gov This strategy can be more cost-effective for large-scale production as it eliminates the need for costly enzyme purification. The host organism provides the necessary cellular machinery, cofactors, and environment for the enzymes to function. mdpi.com

A significant advancement in this area is the construction of a multi-enzymatic cascade in E. coli for the production of dodecanedioic acid (DDA), a derivative of 12-oxo-dodecadienoic acid. nih.gov This engineered pathway begins with the conversion of linoleic acid to 12-oxo-9(Z)-dodecenoic acid using the lipoxygenase/hydroperoxide lyase system. nih.gov Subsequent steps in the engineered E. coli involve an aldehyde dehydrogenase and an endogenous double-bond reductase to convert the intermediate into the final DDA product. nih.gov This whole-cell, one-pot process achieved a notable space-time yield (STY) for DDA, demonstrating the potential of this approach for industrial applications. nih.gov The development of such whole-cell biocatalysts relies heavily on systems metabolic engineering and the use of robust heterologous expression systems. nih.govibwf.deresearchgate.net

Table 2: Whole-Cell System for Biosynthesis Involving a 12-oxo-dodecenoic Acid Intermediate

| Host Organism | Engineered Pathway | Initial Substrate | Key Intermediate | Final Product | Space-Time Yield (STY) of Final Product | Source |

|---|

These in vitro and whole-cell system approaches provide powerful platforms for reconstructing and optimizing the biosynthetic pathway of 12-oxo-dodecadienoic acid. They not only facilitate the sustainable production of this important chemical precursor but also deepen the understanding of the underlying enzymatic mechanisms. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 12-oxo-dodecadienoic acid |

| 12-oxo-9(Z)-dodecenoic acid |

| 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) |

| Dodecanedioic acid (DDA) |

| Hexanal |

Biotechnological Applications and Synthetic Biology Approaches for Dodecadienoic Acid, 12 Oxo and Its Analogs

Chemo-Enzymatic Synthesis Strategies for Dodecadienoic Acid, 12-oxo-

Chemo-enzymatic approaches offer a powerful hybrid strategy for producing complex molecules like 12-oxo-dodecadienoic acid. These methods combine the high selectivity of enzymes with the efficiency of chemical catalysis.

A notable chemo-enzymatic strategy involves the use of lipoxygenase (LOX) and hydroperoxide lyase (HPL). In one such approach, barley seed lipoxygenase is used for the synthesis of methyl 9(S)-HODE (dimorphecolic acid methyl ester) and methyl 9(S)-HOTE. lookchem.com Another successful synthesis of 12-oxophytodienoic acid (12-oxo-PDA), a related compound, starts from (1R)-cyclopent-en-1,4-diol monoacetate, which is efficiently prepared through a lipase-catalyzed desymmetrization with over 99% enantiomeric excess. researchgate.net This is followed by chemical steps including allylic substitution, iodolactonization, and a Wittig reaction. researchgate.net

The synthesis of 12-oxo-PDA and its degradation products has also been achieved using cyclopent-3-ene-1,2-diacetic acid as a key intermediate. rsc.org This process involves iodolactonization and reduction, followed by a series of chemical transformations including Wittig reactions and oxidations to yield the final products. rsc.org These examples underscore the synergy between enzymatic and chemical methods in accessing complex fatty acid derivatives.

Engineered Microbial Systems for Enhanced Production (e.g., Escherichia coli)

The genetic tractability of microorganisms like Escherichia coli makes them ideal hosts for producing valuable biochemicals. nih.gov Significant efforts have been made to engineer E. coli for the efficient production of fatty acids and their derivatives.

For the production of 12-oxo-9(Z)-dodecenoic acid, the hydroperoxide lyase (HPL) from Carica papaya (papaya) has been functionally expressed in E. coli. researchgate.netresearchgate.net Initial catalytic activity of the full-length enzyme was low, but by deleting the non-conserved N-terminal hydrophobic sequence, enzyme activity was significantly enhanced. researchgate.net Further optimization of the solubilization buffer and expression media led to a substantial increase in enzyme activity, from an initial 10 U/l to 2700 U/l in shake flask cultures. researchgate.netresearchgate.net This engineered HPL was then used for the synthesis of 12-oxo-9(Z)-dodecenoic acid. researchgate.net

Metabolic engineering of E. coli has also been successfully employed to enhance the production of other complex molecules like glycosylated polyketides. nih.gov By disrupting competing endogenous pathways and overexpressing key biosynthetic genes, researchers achieved a 60-fold increase in the production of erythromycin (B1671065) D. nih.gov Similar strategies can be applied to optimize the production of 12-oxo-dodecadienoic acid by channeling metabolic fluxes towards the desired product. Furthermore, the heterologous expression of genes from other organisms, such as a fatty acid Δ6-desaturase from Anemone leveillei and a Δ11 desaturase from Spodoptera littoralis, in yeast and E. coli demonstrates the potential for producing novel fatty acids. science.gov

Development of Multi-Enzymatic Cascade Systems for Sustainable Bioproduction

Multi-enzymatic cascade reactions, where a series of enzymes work in concert to convert a starting material to a final product, offer a sustainable and efficient alternative to traditional chemical synthesis. These one-pot reactions can minimize downstream processing and reduce waste.

A prominent example is the one-pot enzymatic cascade for the synthesis of 12-oxo-9(Z)-dodecenoic acid from safflower oil. researchgate.net This system utilizes a lipase (B570770) from Pseudomonas fluorescens, a lipoxygenase (LOX) from Glycine max (soybean), and a truncated hydroperoxide lyase (HPL) from Carica papaya. researchgate.netresearchgate.net The lipase first hydrolyzes the safflower oil to release linoleic acid. The LOX then converts linoleic acid to 13S-hydroperoxyoctadecadienoic acid (13S-HPODE), which is subsequently cleaved by the HPL to yield hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. researchgate.net

This multi-enzyme system achieved a space-time yield of 486.6 mg·L⁻¹·d⁻¹ of 12-oxo-9(Z)-dodecenoic acid, corresponding to a 43% conversion of the initial linoleic acid equivalent from safflower oil. researchgate.net When starting directly from linoleic acid, a similar space-time yield of 486.0 mg·L⁻¹·d⁻¹ was obtained with a 62% conversion. researchgate.net The efficiency of this cascade is highlighted by the rapid transformation of 1 mM of 13S-HPODE in just 10 seconds with a 90% yield of 12-oxo-9(Z)-dodecenoic acid by the engineered HPL. researchgate.netresearchgate.net

| Starting Material | Enzymes Used | Product | Space-Time Yield (mg·L⁻¹·d⁻¹) | Conversion (%) |

| Safflower Oil | P. fluorescens lipase, G. max LOX, C. papaya HPL | 12-oxo-9(Z)-dodecenoic acid | 486.6 | 43 |

| Linoleic Acid | G. max LOX, C. papaya HPL | 12-oxo-9(Z)-dodecenoic acid | 486.0 | 62 |

| 13S-HPODE | C. papaya HPL | 12-oxo-9(Z)-dodecenoic acid | - | 90 (in 10s) |

Utilization as Precursors for Novel Bio-based Compounds and Polymer Building Blocks

The bifunctional nature of 12-oxo-dodecadienoic acid, possessing both a carboxylic acid and an aldehyde group, makes it a valuable precursor for the synthesis of novel bio-based compounds and polymer building blocks. researchgate.net

The aldehyde group can be oxidized to a second carboxylic acid, yielding a dicarboxylic acid that can be used as a monomer for the production of polyesters and polyamides. The double bond in the molecule also offers a site for further chemical modification, allowing for the creation of a diverse range of functionalized molecules.

The development of efficient biotechnological routes to 12-oxo-dodecadienoic acid and its analogs opens the door to a new generation of sustainable polymers with tailored properties. For example, the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) in engineered E. coli demonstrates the potential for creating bio-based polyesters from renewable resources. nih.gov By expressing specific thioesterases and PHA synthases, it is possible to control the monomer composition and thus the material properties of the resulting polymer. nih.gov The availability of 12-oxo-dodecadienoic acid as a bio-based monomer could further expand the range of accessible bioplastics.

Perspectives and Future Directions in Dodecadienoic Acid, 12 Oxo Research

Unraveling Undiscovered Biological Functions and Their Molecular Underpinnings

While 12-oxo-dodecadienoic acid is recognized as a metabolite of linoleic and α-linolenic acids in plants, its full spectrum of biological activities and the intricate molecular mechanisms governing these functions remain largely uncharted territory. caymanchem.com In plants, this ω-oxoacid is formed from 13-hydroperoxy intermediates produced by lipoxygenase, a reaction catalyzed by hydroperoxide lyase. caymanchem.com Its precursor, 12-oxo-phytodienoic acid (OPDA), is known to trigger independent signaling pathways that regulate a distinct set of genes involved in plant defense and growth. nih.govfrontiersin.orgnih.govresearchgate.net These OPDA-driven pathways can operate both in coordination with and independently of the canonical jasmonic acid signaling cascade. pnas.org

Future research is poised to delve deeper into the specific roles of 12-oxo-dodecadienoic acid itself. A key area of investigation will be to determine if it acts as a signaling molecule in its own right, similar to its precursor OPDA, or if its functions are primarily mediated through its conversion to other bioactive compounds. nih.govcaymanchem.com For instance, in plants, (9Z)-12-oxo-9-dodecenoic acid can be isomerized to the wound hormone traumatin (B1237919). core.ac.ukuliege.be

The discovery that the jasmonate precursor OPDA can bind to proteins like cyclophilin 20-3 (CYP20-3) to regulate cellular redox homeostasis opens up avenues to explore similar protein targets for 12-oxo-dodecadienoic acid. pnas.org The interaction of OPDA with CYP20-3 triggers a cascade that ultimately enhances the plant's capacity to handle oxidative stress, linking oxylipin signaling to amino acid biosynthesis. pnas.org Investigating whether 12-oxo-dodecadienoic acid can modulate such protein-protein interactions and influence cellular redox state will be a critical step in understanding its molecular functions.

Furthermore, the observation that OPDA signaling can influence other hormonal pathways, including those of salicylic (B10762653) acid, abscisic acid, and ethylene, suggests that 12-oxo-dodecadienoic acid might also participate in this complex cross-talk to fine-tune plant responses to environmental stimuli. nih.govfrontiersin.org Elucidating these potential interactions will provide a more comprehensive picture of its role in plant physiology.

Identification and Characterization of Novel Enzymes and Regulatory Elements in its Metabolism

The biosynthesis of 12-oxo-dodecadienoic acid is initiated by the enzymatic action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netmdpi.comresearchgate.net In plants, these enzymes are part of the broader oxylipin pathway. uliege.be Specifically, 13-lipoxygenases convert polyunsaturated fatty acids into 13-hydroperoxy derivatives, which are then cleaved by 13-hydroperoxide lyase to yield 12-oxo-dodecadienoic acid and a C6-aldehyde. uliege.beresearchgate.netmdpi.comresearchgate.net

Recent advancements have demonstrated the feasibility of producing 12-oxo-9(Z)-dodecenoic acid through enzymatic cascades. One such system utilizes a lipase (B570770), soybean lipoxygenase 1, and a hydroperoxide lyase from papaya. researchgate.net Further research into novel enzymes could optimize this production and reveal alternative metabolic routes. The characterization of these enzymes, including their substrate specificity and kinetic properties, is crucial for understanding the regulation of 12-oxo-dodecadienoic acid levels in various organisms.

The regulation of the enzymes involved is a key area for future exploration. In plants, the expression of genes encoding allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL), both members of the cytochrome P450 CYP74 family, is induced by wounding, suggesting a transcriptional control mechanism in response to stress. researchgate.net The subcellular localization of these enzymes also plays a critical role. For instance, different isoforms of 12-oxophytodienoic acid reductase (OPR), an enzyme that acts on the precursor of jasmonic acid, exhibit distinct subcellular localizations, which likely contributes to their specific functions. researchgate.net

Future studies should aim to identify the full complement of enzymes involved in the biosynthesis and further metabolism of 12-oxo-dodecadienoic acid. This includes reductases, isomerases, and ligases that may modify its structure and function. For example, 12-oxophytodienoic acid reductase 3 (OPR3) has been shown to have broad substrate specificity, reducing various electrophilic species. biorxiv.org Investigating whether similar enzymes act on 12-oxo-dodecadienoic acid is a promising research direction. Moreover, uncovering the regulatory elements, such as transcription factors and signaling molecules that control the expression and activity of these enzymes, will provide a deeper understanding of how the flux through this metabolic pathway is controlled.

Advancements in High-Throughput Analytical Platforms for Oxylipin Profiling

The study of oxylipins, including 12-oxo-dodecadienoic acid, has been significantly advanced by the development of high-throughput analytical platforms. These methods are essential for the comprehensive and sensitive profiling of these bioactive lipids in various biological samples.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for oxylipin analysis. chromatographyonline.com Modern methods often employ ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for enhanced separation and detection. acs.orgnih.gov These platforms allow for the simultaneous quantification of a large number of oxylipins and their precursors from complex biological matrices like plasma, serum, and tissue extracts. acs.orgnih.govwaters.com

Key features of these advanced analytical platforms include:

High Coverage: Methods have been developed to analyze over 100 different oxylipins in a single run, covering metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. acs.orgwaters.com

High Sensitivity: Limits of quantification are often in the picogram range, enabling the detection of low-abundance oxylipins. acs.org

High Throughput: With run times as short as 15 minutes, these methods are suitable for large-scale metabolomic studies. acs.org

Robustness and Reproducibility: Validated methods demonstrate high accuracy and precision, which is crucial for reliable quantification. acs.org

Solid-phase extraction (SPE) is commonly used for the initial extraction and concentration of oxylipins from biological samples, further enhancing the sensitivity and cleanliness of the analysis. chromatographyonline.comwaters.com The use of dynamic multiple reaction monitoring (dMRM) in LC-MS/MS provides high specificity and sensitivity for targeted analysis. nih.gov

Future advancements in this area will likely focus on further increasing the coverage of the oxylipin metabolome, improving the speed of analysis, and enhancing the ability to analyze these compounds in even smaller sample volumes. The application of these high-throughput methods will be instrumental in uncovering the roles of 12-oxo-dodecadienoic acid and other oxylipins in health and disease. nih.gov

Elucidation of Cross-Kingdom Conservation and Divergence of Dodecadienoic Acid, 12-oxo- Pathways

Oxylipin signaling pathways are not exclusive to plants; they are found across different biological kingdoms, including in animals and fungi, where they play diverse roles. frontiersin.orgethernet.edu.et While the biosynthesis of 12-oxo-dodecadienoic acid via the lipoxygenase pathway is well-documented in plants, the extent to which this pathway and its products are conserved or have diverged across kingdoms is an area of active and future research.

In plants, the oxylipin pathway leads to the production of jasmonates and other signaling molecules that are crucial for defense against pathogens and herbivores, as well as for various developmental processes. nih.govpnas.org The enzymes involved, such as lipoxygenases and hydroperoxide lyases, are key to this process. uliege.be

In animals, related oxygenated fatty acids, known as eicosanoids, are critical mediators of inflammation, immunity, and central nervous system function. frontiersin.org While the specific enzymes and products can differ, the general principle of generating signaling molecules from polyunsaturated fatty acids is a conserved theme. The discovery of terpene biosynthetic pathways in animals, independent of microbial symbionts, highlights the potential for convergent or divergent evolution of pathways producing bioactive lipids. researchgate.net

Future research will likely involve comparative genomics and metabolomics to map the presence and function of 12-oxo-dodecadienoic acid and its biosynthetic enzymes across a wide range of organisms. This will help to identify orthologous and analogous enzymes and pathways. Understanding the evolutionary pressures that have shaped these pathways in different kingdoms will provide insights into the fundamental roles of oxylipins in biology. For example, investigating whether 12-oxo-dodecadienoic acid or similar molecules play a role in the defense mechanisms of organisms other than plants is a compelling avenue for future studies.

Q & A

Q. How can researchers accurately quantify 12-oxo-phytodienoic acid (12-oxo-PDA) in plant tissues, and what methodological considerations are critical?

- Methodological Answer : Use validated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization for simultaneous quantification of 12-oxo-PDA and jasmonic acid (JA) . Alternatively, HPLC-MS/MS protocols optimized for plant matrices (e.g., extraction with 80% methanol, solid-phase purification) achieve detection limits as low as 0.5 ng/g fresh weight . Key considerations include spike-and-recovery tests to validate extraction efficiency and chromatographic separation to distinguish 12-oxo-PDA from isomers (e.g., traumatic acid) .

Q. What experimental models are suitable for studying 12-oxo-PDA biosynthesis and accumulation in plants?

- Methodological Answer : Use wounded plant tissues (e.g., mechanically damaged leaves) or elicited cell cultures treated with yeast cell wall extracts to induce 12-oxo-PDA synthesis . Mutants defective in peroxisomal β-oxidation (e.g., Arabidopsis comatose (cts)) accumulate 12-oxo-PDA in seeds, enabling studies on its regulatory roles . Quantify temporal dynamics by sampling tissues at intervals post-elicitation to capture peak levels (3- to 5-fold higher than JA in most species) .

Q. How does 12-oxo-PDA function as a signaling molecule compared to jasmonic acid (JA) in plant defense?

- Methodological Answer : Employ JA-deficient mutants (e.g., opr3) to isolate 12-oxo-PDA-specific effects. Transcriptomic profiling in opr3 revealed 12-oxo-PDA activates JA-independent defense genes (e.g., VSP2) while synergizing with abscisic acid (ABA) to regulate seed germination . Use exogenous application of 12-oxo-PDA (10–100 µM) to compare gene activation potency against JA in wild-type and COI1 (JA-insensitive) mutants .

Advanced Research Questions

Q. How can researchers resolve contradictions in 12-oxo-PDA’s role as a primary signaling molecule versus a JA precursor?

- Methodological Answer : Conduct time-course oxylipin profiling coupled with pharmacological inhibition of JA synthesis (e.g., using phenidone to block lipoxygenase). In cts mutants, 12-oxo-PDA accumulation correlates with germination inhibition independent of JA, confirming its direct signaling role . Dual RNA-seq and metabolite analysis in opr3 versus coi1 mutants can decouple 12-oxo-PDA-specific pathways from JA/COI1-mediated responses .

Q. What experimental designs are optimal for analyzing 12-oxo-PDA’s structural influence on enzyme interactions (e.g., 4-coumarate-CoA ligase-like 9)?

- Methodological Answer : Perform in vitro enzyme assays using recombinant 4CLL9 and synthetic 12-oxo-PDA-CoA. Monitor β-oxidative chain shortening via LC-MS to quantify reaction products . For structural insights, use site-directed mutagenesis of 4CLL9’s ATP-binding domain or X-ray crystallography to resolve binding conformations. Compare kinetic parameters (e.g., Km, Vmax) with alternative substrates to identify specificity determinants .

Q. How can researchers design experiments to study 12-oxo-PDA’s interaction with ABA in regulating seed germination?

- Methodological Answer : Combine hormonal treatments (e.g., 10 µM 12-oxo-PDA + 1 µM ABA) in Arabidopsis wild-type and abi5 (ABA-insensitive) mutants. Quantify germination rates and measure ABA5 protein accumulation via immunoblotting, as 12-oxo-PDA enhances ABA5 stability synergistically . Use dual-transcriptome analysis to identify co-regulated genes and chromatin immunoprecipitation (ChIP) to test ABA5 binding to target promoters.

Methodological Notes for Data Contradictions

- Case Study : When 12-oxo-PDA levels exceed JA in wounded plants but fail to induce defense in coi1 mutants , reconcile this by testing electrophile-responsive genes (e.g., HEME OXYGENASE1) activated by 12-oxo-PDA’s cyclopentenone moiety independently of COI1 .

- Statistical Approach : Apply multivariate analysis (e.g., PCA) to oxylipin profiles and transcriptomic datasets to distinguish 12-oxo-PDA-specific effects from JA cross-talk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.